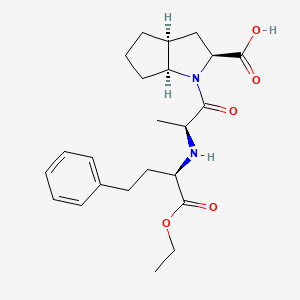

Ramipril epimer, (R,S,S,S,S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

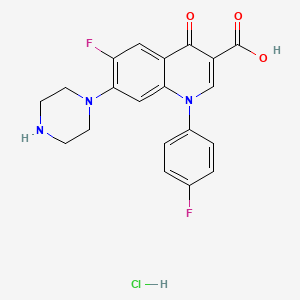

The synthesis of Ramipril involves an environmentally benign process, including esterification and a robust resolution process utilizing inexpensive and recyclable L-(+)-mandelic acid. This method is noted for its efficiency and cost-effectiveness, contributing to the sustainable production of Ramipril (Malakondaiah et al., 2008).

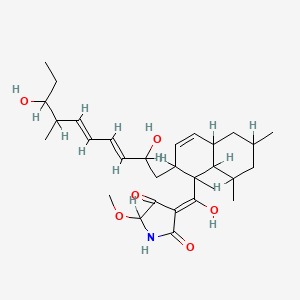

Molecular Structure Analysis

The molecular structure of Ramipril and its salts, such as the Tris(hydroxymethyl) aminomethane (Tris) salt, has been characterized through various techniques like FTIR, TG-DSC, and ab initio X-ray powder structure analysis. These studies reveal detailed insights into the intermolecular interactions and stability of Ramipril in different formulations (Bhattacharya et al., 2012).

Chemical Reactions and Properties

Ramipril undergoes various chemical reactions, including hydrolysis to its active metabolite, Ramiprilat, and degradation under specific conditions such as acidic, basic, and thermal environments. Studies have developed stability-indicating methods to analyze Ramipril and its impurities, highlighting its chemical behavior under stress conditions (Elshanawane et al., 2008).

Physical Properties Analysis

The analysis of Ramipril's physical properties includes its solubility, stability, and formulation into nanoemulsions and solid lipid nanoparticles. These formulations aim to enhance the bioavailability and reduce the side effects of Ramipril, providing insights into its physical characteristics in various delivery systems (Shafiq et al., 2007).

Chemical Properties Analysis

Ramipril's chemical properties, including its interaction with molybdophosphoric acid and its assay using spectrometric methods, have been explored to establish validated, stability-indicating analytical techniques. These methods are crucial for ensuring the quality and efficacy of Ramipril in pharmaceutical formulations (Vieriu et al., 2012).

科学的研究の応用

Endothelial Function Enhancement

Research has indicated that Ramipril therapy can significantly augment circulating endothelial progenitor cells (EPCs) in patients with stable coronary artery diseases (CAD), enhancing their proliferation, migration, adhesion, and in vitro vasculogenesis capacity. This suggests a novel mechanism of action for ACEI treatment in CAD patients, potentially contributing to the clinical benefits of ACEI therapy through the stimulation of EPCs involved in repair after ischemic injury (Tao Min et al., 2004).

Atherosclerosis Impact

The role of Ramipril in reducing the risk of cardiovascular events in patients without heart failure has been demonstrated through significant studies like the HOPE study. These studies have shown that Ramipril can reduce atherosclerosis, suggesting a broader role for the renin-angiotensin system (RAS) in the development and progression of atherosclerosis than previously thought. This highlights the need for further clinical studies to explore the full range of benefits from modifying the RAS (S. Yusuf, 2002).

Large-Artery Stiffness Reduction

In patients with peripheral arterial disease, Ramipril has been shown to improve cardiovascular outcomes by reducing large-artery stiffness. This effect is partly attributed to Ramipril's influence on extracellular matrix remodeling, as evidenced by decreased collagen deposition and increased elastin and fibrillin-1 deposition in human aortic smooth muscle cell culture. These findings underscore Ramipril's potential in promoting an elastogenic matrix profile, contributing to the clinical reduction in large-artery stiffness and carotid pressure augmentation (A. Ahimastos et al., 2005).

Renal Outcomes and Diabetes Mellitus

Significant research, such as the ONTARGET study, has explored the renal effects of Ramipril, demonstrating its similar effects on major renal outcomes compared to other treatments. This study provides insights into the optimal treatment for patients at high risk of complications from atherosclerosis, emphasizing the role of ACE inhibitors in managing renal outcomes and potentially delaying the progression of diabetes mellitus (J. Mann et al., 2008).

Neuroprotective Effects

Emerging research has begun to investigate Ramipril's neuroprotective effects, particularly in the context of preventing cognitive decline in patients undergoing treatments such as brain radiotherapy. Preliminary findings from feasibility studies suggest that Ramipril, by reducing neuro-inflammation, could potentially mitigate radiation-induced cognitive decline, offering a promising avenue for further exploration in the neuro-oncological field (C. Cramer et al., 2020).

特性

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-UVBQOVKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ramipril epimer, (R,S,S,S,S)- | |

CAS RN |

104195-90-6 |

Source

|

| Record name | Ramipril epimer, (R,S,S,S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL EPIMER, (R,S,S,S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9947X9J31M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)